molecular formula C21H20N2O3 B1346024 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- CAS No. 5254-41-1

2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-

Cat. No. B1346024
CAS RN: 5254-41-1
M. Wt: 348.4 g/mol
InChI Key: HNLJTZUJURZMTN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy- (2-NCAH) is a molecule of interest in the scientific community due to its potential applications in medicine and biochemistry. 2-NCAH is a derivative of 2-naphthoic acid and its structure consists of two aromatic benzene rings linked by a carboxamide group. It is a small molecule with a molecular weight of 203.25 g/mol and has a melting point of 101-103 °C. 2-NCAH has been studied for its potential to be used as a drug, as an enzyme inhibitor, and for its biological activity.

Scientific Research Applications

1. Anti-inflammatory Properties of Novel Benzamides Derivatives

  • Summary of the Application: A series of novel benzamides derivatives were synthesized and analyzed for their anti-inflammatory properties .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The synthesized compounds were then evaluated for anti-inflammatory activity .
  • Results or Outcomes: Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

2. Anticancer Agents Targeting the Epidemal Growth Factor Receptor (EGFR)

  • Summary of the Application: A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized as anticancer agents targeting the EGFR .
  • Methods of Application: The target compounds were evaluated against three EGFR high-expressed cancer cell lines . The cytotoxic activities of the compounds were evaluated using the MTT assay .
  • Results or Outcomes: Some target compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2 . The target compound with 2-{[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy group at the C5 position of the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide scaffold exhibited the most potent anticancer activity .

3. Pigment Orange 38

  • Summary of the Application: Pigment Orange 38, which has a similar structure to “2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-”, is used as a colorant in various applications .
  • Methods of Application: The pigment is typically mixed with a carrier or binder to form a paint or ink .
  • Results or Outcomes: The pigment provides a vibrant orange color and has good lightfastness .

4. Photoinitiators for LEDs

  • Summary of the Application: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which are structurally similar to “2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-”, have been used as photoinitiators under LEDs .
  • Methods of Application: The compounds are incorporated into a polymer matrix and exposed to light from an LED. The light causes the compounds to generate free radicals, initiating the polymerization process .
  • Results or Outcomes: The compounds were found to be effective photoinitiators, with some derivatives showing higher efficiency than commercial photoinitiators .

5. Synthesis of Quinoxaline Derivatives

  • Summary of the Application: Quinoxaline derivatives, which have a similar structure to “2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-”, have been synthesized and studied for their diverse pharmacological activities .
  • Methods of Application: The synthesis of quinoxaline derivatives involves various methods of synthetic strategies .
  • Results or Outcomes: Quinoxaline derivatives have shown different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

6. Amidation of Carboxylic Acid Substrates

  • Summary of the Application: A new amidation approach between carboxylic acid and amine derivatives has been developed .
  • Methods of Application: The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) resulted in amide bond formation .
  • Results or Outcomes: The amidation process resulted in good to excellent yields (72–95%) .

properties

IUPAC Name

N-[2-(2-acetamidophenyl)ethyl]-1-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(24)23-19-9-5-3-7-16(19)12-13-22-21(26)18-11-10-15-6-2-4-8-17(15)20(18)25/h2-11,25H,12-13H2,1H3,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLJTZUJURZMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CCNC(=O)C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063742
Record name 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-

CAS RN

5254-41-1
Record name N-[2-[2-(Acetylamino)phenyl]ethyl]-1-hydroxy-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, N-(2-(2-(acetylamino)phenyl)ethyl)-1-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-
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Record name 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-
Source EPA DSSTox
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Record name N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxynaphthalene-2-carboxamide
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